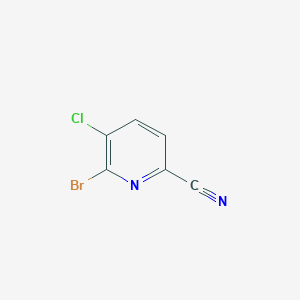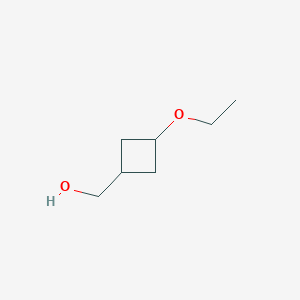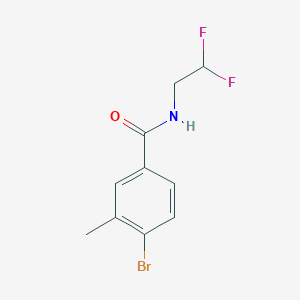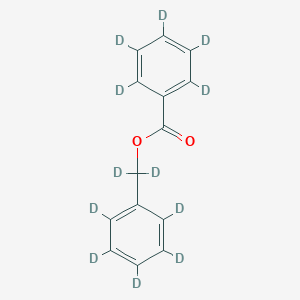
Benzyl benzoate-D12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl benzoate-D12 is a deuterium-labeled version of benzyl benzoate . Benzyl benzoate is an effective and inexpensive topical treatment for human scabies . It has vasodilating and spasmolytic effects and is present in many asthma and whooping cough drugs .
Synthesis Analysis
Benzyl benzoate can be prepared by the action of benzyl chloride on sodium benzoate, even in aqueous solution . Another method involves the action of alkoxides on benzaldehyde . The sodium alkoxide method is most convenient and practical . A study also mentions the synthesis of benzyl benzoate ester using commercial immobilized lipases .Molecular Structure Analysis
The molecular formula of Benzyl benzoate-D12 is C14D12O2 . Its average mass is 224.318 Da and its monoisotopic mass is 224.159058 Da .Chemical Reactions Analysis
Benzyl benzoate reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .Physical And Chemical Properties Analysis
Benzyl benzoate has a density of 1.1±0.1 g/cm^3, a boiling point of 324.1±11.0 °C at 760 mmHg, and a flash point of 147.8±0.0 °C . It has a molar refractivity of 62.5±0.3 cm^3 .Aplicaciones Científicas De Investigación
Photolysis Research
Benzil, a related compound to Benzyl benzoate, has been studied for its behavior under photolysis in cyclohexane solutions. The research found that upon irradiation, several products including benzoic acid and benzaldehyde were formed, indicating complex chemical transformations under light exposure (Bunbury & Wang, 1968).
Chemical Diffusion Studies
Research on the diffusion coefficients of benzene in carbon dioxide at different temperatures and pressures provides insights into the behavior of similar aromatic compounds like Benzyl benzoate-D12 in various environments. This study is significant for understanding how these compounds interact in different chemical contexts (Funazukuri & Nishimoto, 1996).
Molecular Motion in Zeolites
The molecular motions of compounds like benzene-d6 and cyclohexane-d12, which are structurally related to Benzyl benzoate-D12, have been studied in zeolite environments. This research helps in understanding the behavior of such compounds in porous materials, which is crucial for applications in catalysis and material science (Sato, Kunimori, & Hayashi, 1999).
Metabolic Pathways in Microorganisms
Investigations into the metabolic pathways of microorganisms have shown that compounds like benzene can be transformed into benzoate under anaerobic conditions. This suggests potential biotechnological applications of Benzyl benzoate-D12 in understanding and manipulating microbial metabolic pathways (Phelps, Zhang, & Young, 2001).
Understanding Chemical Reactions
Studies on the liquid-phase oxidation of benzyl alcohol over Pd nanoparticles have provided insights into the chemical reactions of related compounds. Such research can inform the understanding of the reaction mechanisms of Benzyl benzoate-D12 and similar molecules (Savara et al., 2014).
Biosynthesis in Plants and Bacteria
Research into the biosynthesis of benzoic acid in plants and bacteria offers valuable information on the natural production of related compounds like Benzyl benzoate-D12. This can have implications in biotechnology and pharmaceuticals (Hertweck et al., 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFRYSPDFLNCH-USINEXLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl benzoate-D12 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)
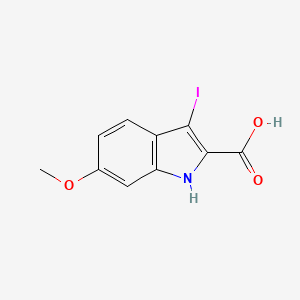

![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)
![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)

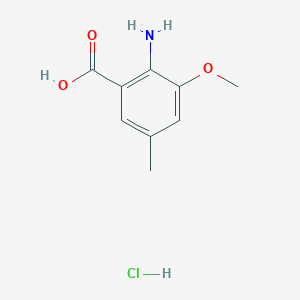


![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)
